molecular formula C14H20N2O3 B6363364 Z-DL-leucine amide CAS No. 33042-97-6

Z-DL-leucine amide

Cat. No.: B6363364
CAS No.: 33042-97-6
M. Wt: 264.32 g/mol
InChI Key: JZEYMGMOBIYUOV-UHFFFAOYSA-N
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Description

Z-DL-leucine amide: is a synthetic compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . It is a derivative of leucine, an essential amino acid, and is often used in various biochemical and pharmaceutical applications. The compound is characterized by its high purity (≥ 98%) and stability under specific storage conditions (0-8°C) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-DL-leucine amide can be synthesized through several methods, including the reaction of leucine with ammonia or amines under controlled conditions. The reaction typically requires a catalyst and is carried out at a temperature range of 129-135°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Z-DL-leucine amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of leucine and amides, which can be further utilized in biochemical applications .

Scientific Research Applications

Chemistry: Z-DL-leucine amide is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems .

Medicine: Its ability to interact with various biological targets makes it a promising candidate for pharmaceutical research .

Industry: In industrial applications, this compound is used in the production of fine chemicals and as a precursor for other valuable compounds. Its versatility and ease of synthesis make it a preferred choice for large-scale production .

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYMGMOBIYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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